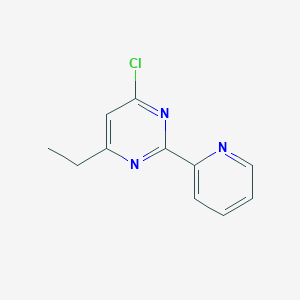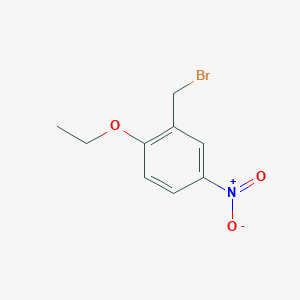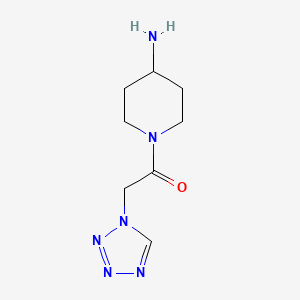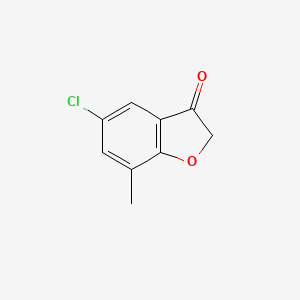![molecular formula C9H6F3N3O B1462742 4-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]anilin CAS No. 951806-14-7](/img/structure/B1462742.png)
4-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]anilin
Übersicht
Beschreibung
“4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” is a chemical compound with the molecular weight of 229.16 . It is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” were not found, 4-(Trifluoromethyl)aniline, a related compound, has been used in the synthesis of 4-(trialkylmethyl)anilines . A study on 1,2,4-oxadiazole derivatives mentioned the synthesis of similar compounds, indicating potential synthetic pathways .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2 . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.Physical and Chemical Properties Analysis
The compound is a powder in physical form . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Die Verbindung hat sich als antimikrobiell wirksam erwiesen . Dies macht sie möglicherweise nützlich bei der Entwicklung neuer antimikrobieller Mittel, die im Kampf gegen resistente Bakterienstämme und andere Mikroben von entscheidender Bedeutung sind.
Synthetischer Baustein
“4-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]anilin” wurde als synthetischer Baustein verwendet . Das bedeutet, dass es bei der Synthese einer Vielzahl anderer Verbindungen verwendet werden kann, wodurch sich sein Anwendungsbereich möglicherweise erweitert.
Synthese von 4-(Trialkylmethyl)anilinen
Diese Verbindung wurde bei der Synthese von 4-(Trialkylmethyl)anilinen verwendet . Diese Verbindungen haben eine Vielzahl von Anwendungen, darunter die Herstellung von Farbstoffen und Pharmazeutika.
Arzneimittelentwicklung
Die Trifluormethylgruppe, die Teil dieser Verbindung ist, findet sich in vielen von der FDA zugelassenen Medikamenten wieder . Dies deutet darauf hin, dass „this compound” möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden könnte.
Synthese von flüssigkristallinen Polymethacrylaten
Die Verbindung wurde bei der Synthese von seitenständigen flüssigkristallinen Polymethacrylaten mit fluorhaltigen Mesogenen verwendet . Diese Materialien haben potenzielle Anwendungen im Bereich der Optoelektronik, einschließlich der Entwicklung von Flüssigkristallanzeigen (LCDs).
Synthese von Schiff-Basen
“this compound” wurde bei der Synthese einer Reihe neuartiger Schiff-Basen verwendet . Schiff-Basen haben eine Vielzahl von Anwendungen, darunter als Korrosionsinhibitoren, Katalysatorträger, wärmebeständige Materialien, Metallkomplexierungsmittel und in biologischen Systemen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
For example, anilines and oxadiazoles are common motifs in medicinal chemistry and are found in a variety of pharmaceuticals .
Mode of Action
Without specific information on “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline”, it’s difficult to say exactly how it interacts with its targets. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Without specific information, it’s difficult to say what the molecular and cellular effects of “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” would be. The effects would depend on the compound’s targets and how it influences their activity .
Action Environment
The action, efficacy, and stability of “4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline” could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific type of cells it is interacting with .
Biochemische Analyse
Biochemical Properties
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can act as a ligand for certain receptor proteins, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can inhibit the proliferation of cells by inducing apoptosis through the activation of caspase enzymes. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolic pathways of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, such as P-glycoprotein and organic anion-transporting polypeptides. Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline in specific tissues can affect its therapeutic and toxicological profiles .
Subcellular Localization
The subcellular localization of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression .
Eigenschaften
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUUTRRMFPULDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951806-14-7 | |
| Record name | 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)




![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)



amine](/img/structure/B1462677.png)
![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)

